

Physical and chemical properties of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Amino-4,5-dihydrothiazole-4-carboxylic acid

Cat. No.: B556010

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-4,5-dihydrothiazole-4-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant biological context of **2-Amino-4,5-dihydrothiazole-4-carboxylic acid** (ACTA).

Introduction

2-Amino-4,5-dihydrothiazole-4-carboxylic acid, also known as ACTA, is a heterocyclic organosulfur compound with the chemical formula $C_4H_6N_2O_2S$.^{[1][2][3]} It is a derivative of thiazoline and serves as a crucial intermediate in the industrial synthesis of the amino acid L-cysteine.^[3] The molecule exists in equilibrium with its tautomer, 2-iminothiazolidine-4-carboxylic acid.^[3] Beyond its role in chemical synthesis, ACTA has gained attention as a biomarker for cyanide poisoning, formed from the condensation reaction between cyanide and cysteine.^[3] Its structural scaffold is also of significant interest in medicinal chemistry for the development of novel therapeutic agents.^[4]

Physical and Chemical Properties

The properties of **2-Amino-4,5-dihydrothiazole-4-carboxylic acid** are summarized below.

The data is compiled from various sources and includes both experimental and predicted values.

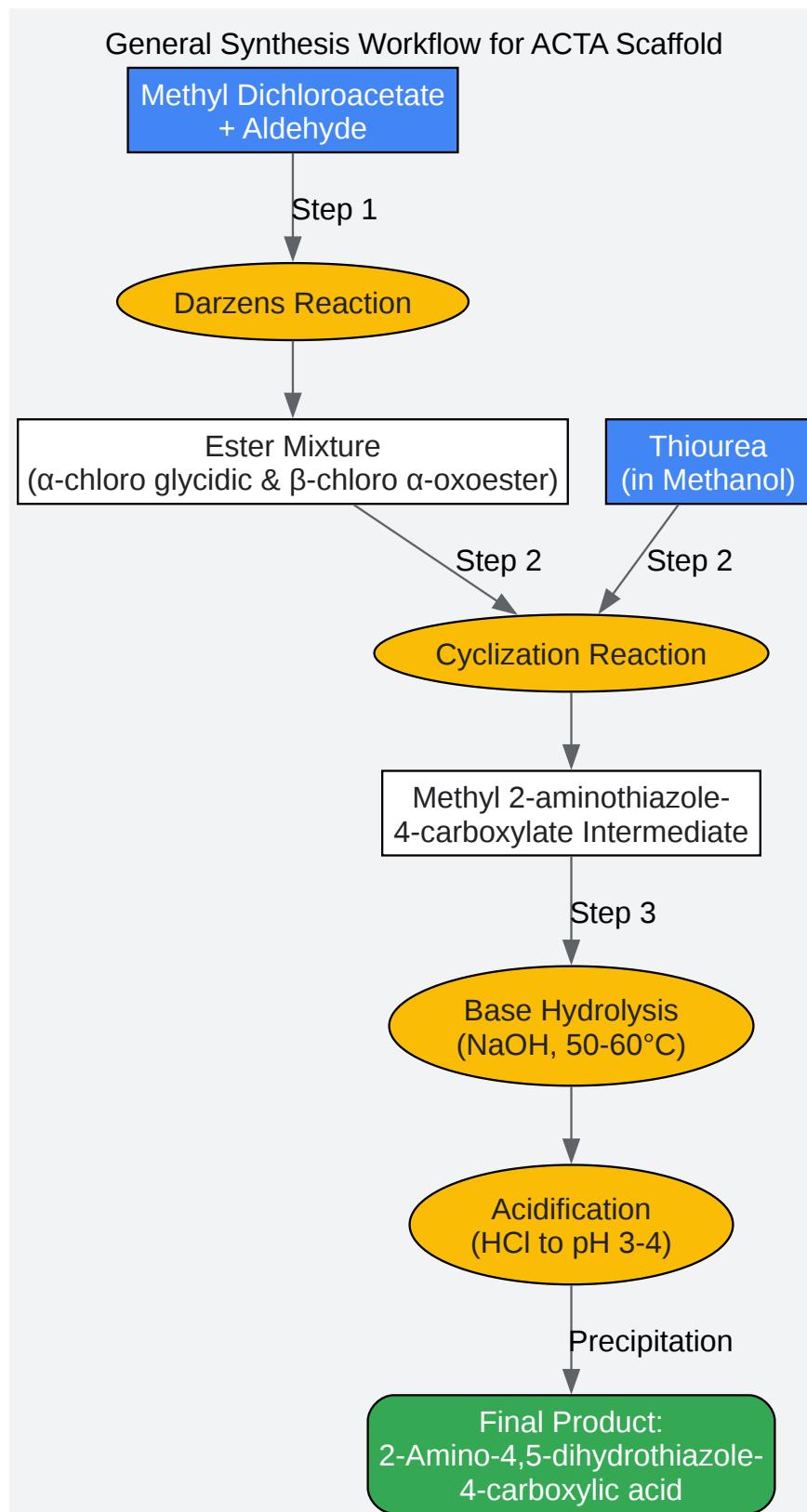
Property	Value	Source(s)
IUPAC Name	2-amino-4,5-dihydro-1,3-thiazole-4-carboxylic acid	[1][3]
CAS Number	2150-55-2	[1][2][3][5][6]
Molecular Formula	C ₄ H ₆ N ₂ O ₂ S	[1][2][3][5]
Molecular Weight	146.17 g/mol	[1][2][5][6]
Appearance	White to pale beige crystalline powder	[1][5]
Melting Point	197-203 °C (decomposes) 212 °C 220 °C (decomposes)	[1][2][3][5][6]
Boiling Point	405.9 ± 55.0 °C (Predicted)	[5][6]
Density	1.85 g/cm ³	[5][6]
Solubility	Slightly soluble in water.[1][3] 1 to 5 mg/mL at 23°C (73°F).[1] Soluble in DMSO (very slightly, heated), Methanol (slightly, heated).	[1][3][5]
pKa	2.31 ± 0.20 (Predicted)	[5]
Refractive Index	1.78	[5][6]
Vapor Pressure	1 x 10 ⁻⁷ mmHg at 25°C	[5][6]
Stability	Hygroscopic.[5] Stable under standard ambient conditions. [7]	[5][7]
Storage Conditions	Keep in a dark place, sealed in a dry environment at 2-8°C.[5]	[5]

Experimental Protocols

Synthesis Protocol: General Method for 2-Aminothiazole-4-carboxylate Scaffold

A common route for synthesizing the 2-aminothiazole-4-carboxylate core structure involves a multi-step process starting from a Darzens reaction, followed by cyclization with thiourea and subsequent hydrolysis.[\[4\]](#)[\[8\]](#)

Step 1: Synthesis of Methyl 2-aminothiazole-4-carboxylate Intermediate


- A Darzens reaction is initiated between methyl dichloroacetate and an appropriate aldehyde. This reaction yields a mixture of an α -chloro glycidic ester and a β -chloro α -oxoester.
- The resulting mixture is extracted using diethyl ether.
- The crude extract is immediately reacted with thiourea dissolved in methanol.
- This reaction sequence generates the methyl ester of the 2-aminothiazole-4-carboxylate derivative.[\[4\]](#)

Step 2: Hydrolysis to 2-Amino-4,5-dihydrothiazole-4-carboxylic acid

This procedure describes the hydrolysis of the methyl ester intermediate to the final carboxylic acid product.[\[8\]](#)

- The methyl ester intermediate (1.0 equivalent) is added to a stirring solution of sodium hydroxide (e.g., 85 mM).
- The mixture is heated to 50–60°C for approximately 30 minutes until a clear solution is formed.
- The solution is then cooled to room temperature.
- Acidify the solution to a pH of 3–4 using 1 M HCl, which will cause the carboxylic acid product to precipitate.
- Collect the precipitate using a Buchner funnel.

- The crude product can be further purified by re-crystallization from a suitable solvent, such as methanol, to yield the final **2-Amino-4,5-dihydrothiazole-4-carboxylic acid**.^[8]

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for the 2-aminothiazole-4-carboxylate scaffold.


Analytical Protocol: Characterization by GC-MS

ACTA can be identified and quantified in biological matrices, such as urine and plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). This is particularly relevant for its use as a biomarker.^[3]

- Sample Preparation: Extract ACTA from the biological matrix (e.g., urine, plasma) using an appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.
- Derivatization: As ACTA is a polar and non-volatile amino acid, derivatization is required to make it amenable to GC analysis. A common method is silylation (e.g., using BSTFA with 1% TMCS) to convert the polar -COOH, -NH₂, and =NH groups into volatile trimethylsilyl (TMS) derivatives.
- GC-MS Analysis:
 - Injection: Inject the derivatized sample into the GC-MS system.
 - Separation: Use a non-polar capillary column (e.g., DB-5ms) to separate the derivatized ACTA from other components in the sample extract. A typical temperature program would start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C), and hold for a few minutes.
 - Detection: Use the mass spectrometer in either full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for sensitive quantification, targeting characteristic ions of the derivatized ACTA.
- Quantification: Generate a calibration curve using standards of known ACTA concentrations that have undergone the same extraction and derivatization process. The concentration in the unknown sample is determined by comparing its peak area to the calibration curve.

Biological and Medicinal Context Biomarker for Cyanide Poisoning

ACTA is a recognized metabolic product resulting from cyanide exposure. In the body, the amino acid cysteine reacts with cyanide in a condensation reaction to form ACTA, which is then excreted.^[3] The detection of elevated levels of ACTA in urine or plasma serves as a reliable biomarker for confirming cyanide poisoning.^[3]

[Click to download full resolution via product page](#)

Caption: Logical flow from cyanide exposure to diagnostic confirmation via ACTA detection.

Scaffold for Drug Development

The 2-aminothiazole scaffold, of which ACTA is a fundamental example, is a significant structural unit in medicinal chemistry.^[4] Derivatives of this core have been investigated for a wide range of biological activities, including:

- **Antitubercular Agents:** The 2-aminothiazole-4-carboxylate scaffold is being explored as a template for developing inhibitors of enzymes in *Mycobacterium tuberculosis*, such as the β -ketoacyl-ACP synthase mtFabH.^[8]
- **Metallo- β -lactamase (MBL) Inhibitors:** Certain 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of MBLs, enzymes that confer bacterial resistance to β -lactam antibiotics.^[9]
- **Broad Pharmacological Relevance:** This class of compounds is widely recognized for its potential in developing antimicrobial, antifungal, and antihypertensive agents.^[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminothiazoline-4-carboxylic acid | C4H6N2O2S | CID 16526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-Aminothiazoline-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against *Mycobacterium tuberculosis* H37Rv and the β -Ketoacyl-ACP Synthase mtFabH | PLOS One

[journals.plos.org]

- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556010#physical-and-chemical-properties-of-2-amino-4,5-dihydrothiazole-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com